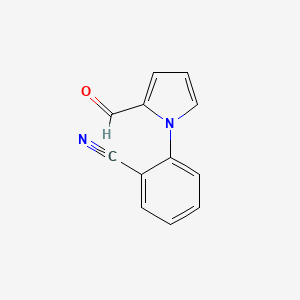

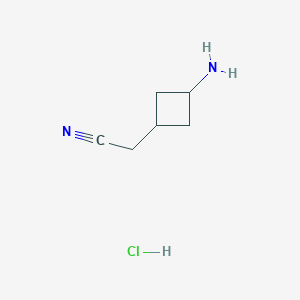

![molecular formula C12H12N2O3S B2993210 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid CAS No. 124627-82-3](/img/structure/B2993210.png)

2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid” is a chemical substance with the molecular weight of 264.3 . It is also known by its IUPAC name { [1- (4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C12H12N2O3S/c1-17-10-4-2-9 (3-5-10)14-7-6-13-12 (14)18-8-11 (15)16/h2-7H,8H2,1H3, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Applications De Recherche Scientifique

Green Synthesis Catalyst

A study by Moosavi-Zare et al. (2013) demonstrates the use of disulfonic acid imidazolium chloroaluminate as a catalyst in the synthesis of compounds related to 2-{[1-(4-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetic acid. This work highlights the potential of such compounds in green chemistry, particularly in the synthesis of pyrazoles under solvent-free conditions (Moosavi-Zare et al., 2013).

Versatile Host for Anions

Nath and Baruah (2012) explored the use of an imidazole-based bisphenol, structurally related to this compound, as a host for anions. Their study provides insight into the potential applications of such compounds in molecular recognition and sensor technologies (Nath & Baruah, 2012).

Corrosion Inhibition

Research by Krim et al. (2016) discusses the synthesis of imidazole derivatives, including compounds related to this compound, for corrosion protection. This study highlights the effectiveness of these compounds in inhibiting corrosion of mild steel in acidic environments (Krim et al., 2016).

Spectroscopic Characterization and Computational Study

Hossain et al. (2018) conducted a combined experimental and computational study on newly synthesized imidazole derivatives, closely related to this compound. This research provides valuable insights into the reactivity properties of these compounds, potentially useful in various scientific fields (Hossain et al., 2018).

Synthesis and Antimicrobial Evaluation

Noolvi et al. (2016) explored the synthesis and antimicrobial evaluation of 1,3,4-thiadiazole derivatives of a compound structurally related to this compound. This study demonstrates the potential of such compounds in the development of new antimicrobial agents (Noolvi et al., 2016).

Fluorescent Compound for Metal Ion Detection

Li Rui-j (2013) synthesized a compound related to this compound for the selective detection of Co2+ ions. This research indicates the potential application of such compounds in the development of new fluorescent chemical sensors (Li Rui-j, 2013).

Antiprotozoal Activity

Pérez-Villanueva et al. (2013) synthesized a series of benzimidazole derivatives, including 2-{[2-(1H-imidazol-1-yl)ethyl]sulfanyl}-1H-benzimidazole, showing strong antiprotozoal activity against Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica. This highlights the therapeutic potential of compounds similar to this compound (Pérez-Villanueva et al., 2013).

Synthesis of Dioxetanes

Watanabe et al. (2010) reported the synthesis of sulfanyl-substituted bicyclic dioxetanes, related to this compound. This study provides insights into the application of these compounds in chemiluminescence and related fields (Watanabe et al., 2010).

Safety and Hazards

Mécanisme D'action

Mode of Action

Imidazole derivatives are known to interact with various biological targets through hydrogen bonding and π-π stacking . The presence of a methoxyphenyl group could potentially influence the compound’s interaction with its targets .

Pharmacokinetics

The presence of a methoxyphenyl group could potentially influence the compound’s bioavailability .

Propriétés

IUPAC Name |

2-[1-(4-methoxyphenyl)imidazol-2-yl]sulfanylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O3S/c1-17-10-4-2-9(3-5-10)14-7-6-13-12(14)18-8-11(15)16/h2-7H,8H2,1H3,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMFGORYEWJIPFJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CN=C2SCC(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

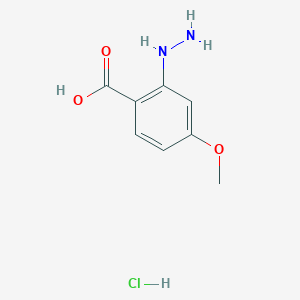

![N'-(6-fluorobenzo[d]thiazol-2-yl)-4-(pyrrolidin-1-ylsulfonyl)benzohydrazide](/img/structure/B2993129.png)

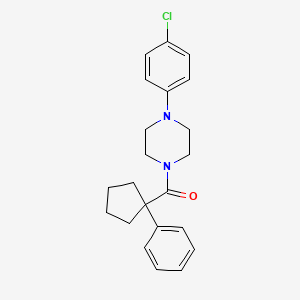

![2-(1H-benzo[d]imidazol-2(3H)-ylidene)-3-oxo-3-(pyridin-4-yl)propanenitrile](/img/structure/B2993132.png)

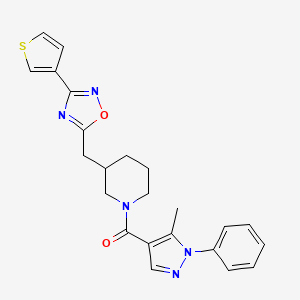

![3-((4-(4-fluoro-3-methylphenyl)-1,1-dioxido-3-oxo-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazin-2-yl)methyl)benzonitrile](/img/structure/B2993133.png)

![ethyl 2-(2-((5-((furan-2-carboxamido)methyl)-4-phenethyl-4H-1,2,4-triazol-3-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2993135.png)

![(1-(4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl)piperidin-4-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2993136.png)

![Dimethyl 2,6-dimethylfuro[2,3-f][1]benzofuran-3,7-dicarboxylate](/img/structure/B2993137.png)

![N-(3-methylphenyl)-2-[(2-oxo-1,5,6,7-tetrahydrocyclopenta[d]pyrimidin-4-yl)sulfanyl]acetamide](/img/structure/B2993143.png)

![2,5-dimethoxy-4-methyl-N-(3-{8-methylimidazo[1,2-a]pyridin-2-yl}phenyl)benzene-1-sulfonamide](/img/structure/B2993147.png)